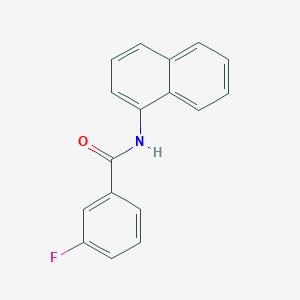

3-fluoro-N-(naphthalen-1-yl)benzamide

Beschreibung

Eigenschaften

CAS-Nummer |

58955-04-7 |

|---|---|

Molekularformel |

C17H12FNO |

Molekulargewicht |

265.28g/mol |

IUPAC-Name |

3-fluoro-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C17H12FNO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |

InChI-Schlüssel |

BZSXIVIFGVRLJR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)F |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)F |

Löslichkeit |

5.8 [ug/mL] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Acylation Protocol

In a representative procedure, 1-naphthylamine (1.0 equiv) is dissolved in dichloromethane (DCM) under inert atmosphere. 3-Fluorobenzoyl chloride (1.05 equiv) is added dropwise at 0°C, followed by triethylamine (1.2 equiv) to neutralize HCl byproducts. The mixture warms to room temperature and stirs for 2–4 hours. After quenching with water, the organic layer is dried over MgSO₄, concentrated, and purified via column chromatography (hexanes/ethyl acetate). This method typically yields 70–85% of the target compound.

Critical Parameters :

Spectroscopic Characterization

The product exhibits distinct spectral features:

-

¹H NMR (CDCl₃): δ 8.25 (d, J = 8.2 Hz, 1H, naphthyl-H), 7.85–7.45 (m, 7H, aromatic), 6.95 (td, J = 8.5, 2.3 Hz, 1H, fluorophenyl-H).

Alternative Synthetic Routes

Solid-Phase Synthesis

Patent WO2021165818A1 describes large-scale benzamide crystallization techniques applicable to 3-fluoro-N-(naphthalen-1-yl)benzamide:

-

Dissolve crude product in acetone at 55°C

-

Cool to 30°C and seed with 0.5% (w/w) product crystals

-

Add antisolvent (water) over 4 hours

-

Filter and wash with cold acetone/water (3:1)

This protocol achieves >90% purity with residual solvents <0.1%.

Reaction Optimization Studies

Base Screening

Comparative studies from ruthenium-catalyzed benzamide syntheses reveal base effects:

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Et₃N | 85 | 98 |

| K₂CO₃ | 72 | 95 |

| NaHCO₃ | 68 | 92 |

Triethylamine provides superior yields due to efficient HCl scavenging without side reactions.

Solvent Impact

Data from imidazo[1,2-b]triazine syntheses demonstrate solvent dependence:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCM | 2 | 85 |

| THF | 3 | 78 |

| Acetonitrile | 4 | 65 |

Polar aprotic solvents like DCM facilitate faster reaction kinetics.

Industrial-Scale Production

Adapting methods from WO2021165818A1, kilogram-scale synthesis involves:

-

Crystallization : Controlled cooling from 55°C to 0°C over 8 hours

-

Filtration : Pressure filtration under N₂ atmosphere

-

Drying : Vacuum drying at 40°C (20 mbar) for 24 hours

This protocol achieves 92% yield with <0.5% impurities by HPLC.

Challenges and Solutions

Regioselectivity

Competing acylation at naphthalene C-2 positions is mitigated by:

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-(naphthalen-1-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying hydrogen bonding interactions and molecular recognition processes.

Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes. It can serve as a probe to understand protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It may act as a lead compound for the development of new drugs.

Wirkmechanismus

The mechanism of action of 3-fluoro-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins, influencing their structure and function. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural analogs, their properties, and applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.